molecular formula C10H13ClN2 B052258 Chlordimeform CAS No. 6164-98-3

Chlordimeform

Cat. No.: B052258
CAS No.: 6164-98-3
M. Wt: 196.67 g/mol
InChI Key: STUSTWKEFDQFFZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlordimeform is a formamidine insecticide/acaricide . It primarily targets the nervous and endocrine systems of insects and mites . It is active mainly against motile forms of mites and ticks and against eggs and early instars of some Lepidoptera insects .

Mode of Action

This compound interferes with amine-mediated control of the nervous and endocrine systems . It causes a build-up of the amines 5-hydroxytryptamine (serotonin) and to a lesser extent norepinephrine in the rat brain in vivo . It also antagonizes the in vivo action of reserpine (a drug that depletes amine stores in the central nervous system) in rats . Furthermore, it inhibits monoamine oxidase from rat liver in vitro .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits monoamine oxidase, an enzyme involved in the breakdown of monoamines (neurotransmitters such as serotonin and norepinephrine) . This inhibition leads to an increase in the levels of these neurotransmitters in the brain. This compound also inhibits amine-N-acetyltransferase from the cockroach head in vitro, causing an accumulation of indolamines in cockroaches in vivo .

Pharmacokinetics

It is known to be moderately soluble in water and highly soluble in many organic solvents .

Result of Action

The action of this compound results in various physiological effects. In mammals, it causes hypotension (low blood pressure) . In insects, it directly stimulates the heart in situ and acts synergistically with tryptamine in vivo . It also blocks the stimulation of adenylate cyclase by octopamine in the cockroach central nervous system in situ .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is moderately persistent in soil systems, suggesting that soil type and conditions could affect its persistence and activity . Its volatility suggests that temperature and wind conditions could influence its distribution and concentration in the environment . .

Safety and Hazards

The misuse and overuse of Chlordimeform can result in many problems. For example, excessive residues in honey can affect the health of consumers . This compound can damage human cardiovascular function , and long-term exposure to this compound can significantly increase the incidence of bladder cancer .

Future Directions

After the International Agency for Research on Cancer reported sufficient evidence that its major metabolite, 4-chloro-o-toluidine, was a carcinogen, its use has ceased and its registration has been withdrawn in most countries . Therefore, the future use of Chlordimeform is uncertain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlordimeform can be synthesized through the reaction of 4-chloro-2-methylphenyl isocyanate with dimethylamine. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the hydrolysis of this compound to 4-chloro-o-toluidine by successive treatments with acetic acid and sodium hydroxide. The hydrolysis product is then steam distilled and extracted into isooctane .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Amitraz: Another formamidine pesticide with similar acaricidal properties.

    Formetanate: A formamidine pesticide used primarily against mites and certain insects.

Chlordimeform’s unique mechanism of action and its broad spectrum of activity make it a distinct and valuable compound in the field of pest control, despite its discontinued use due to safety concerns.

Properties

IUPAC Name

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide
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InChI

InChI=1S/C10H13ClN2/c1-8-6-9(11)4-5-10(8)12-7-13(2)3/h4-7H,1-3H3
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InChI Key

STUSTWKEFDQFFZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=CN(C)C
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Molecular Formula

C10H13ClN2
Record name CHLORDIMEFORM
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DSSTOX Substance ID

DTXSID2037508
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Molecular Weight

196.67 g/mol
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Physical Description

Colorless crystals; [HSDB], COLOURLESS CRYSTALS.
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Boiling Point

163-165 °C at 14 mm Hg, at 1.8kPa: 164 °C
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Solubility

YELLOW LIQ OR PARTIALLY CRYSTALLINE; WATER SOLUBILITY 250 PPM @ 25 °C; DISSOLVES IN AQ ACIDS UNDER SALIFICATION /TECHNICAL CHLORDIMEFORM/, COLORLESS CRYSTALS WITH FAINT AMINE-LIKE ODOR; MP 225-227 °C WITH DECOMP; SOL IN WATER GREATER THAN 50%, CHLOROFORM (1-2%), BENZENE (0.1%) /CHLORDIMEFORM HYDROCHLORIDE/, Solubility in methanol >300 g/l /Chlordimeform hydrochloride/, SOL IN ORGANIC SOLVENTS, GREATER THAN 200 G/L IN ACETONE, BENZENE, CHLOROFORM, ETHYL ACETATE, HEXANE, METHANOL; 250 MG/L WATER (ALL AT 20 °C), Solubility in water, g/100ml at 20 °C: 0.025 (very poor)
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Density

1.105 @ 25 °C/4 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 6.8
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Vapor Pressure

0.00035 [mmHg], Vapor pressure: 0.029 mPa at 20 °C /Chlordimeform hydrochloride/, 3.5X10-4 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 0.05 (negligible)
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Impurities

Major impurities have been reported to be 2-methyl-4-chlorformamidine, para-chloro-ortho-toluidine hydrochloride and sodium chloride.
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Color/Form

COLORLESS CRYSTALS

CAS No.

6164-98-3
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Melting Point

35 °C, 32 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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